2-(Piperidin-1-yl)quinolin-8-ol
Overview
Description
2-(Piperidin-1-yl)quinolin-8-ol is an organic compound known for its versatile chemical properties and biological activities. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound, and piperidine, a six-membered ring containing one nitrogen atom. The molecular formula of this compound is C14H16N2O, and it has a molecular weight of 228.29 g/mol.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(piperidin-1-yl)quinolin-8-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives have a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-1-yl)quinolin-8-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit certain enzymes, which contributes to its biological activities. For instance, it has shown potent inhibitory effects on enzymes involved in bacterial and viral replication . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function and leading to the inhibition of the biochemical pathways they regulate.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, leading to their inhibition and subsequent disruption of the biochemical pathways they regulate . This inhibition can result in the accumulation of substrates or the depletion of products, ultimately affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)quinolin-8-ol typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with piperidine. This reaction can be carried out in a one-pot, solvent-free, and catalyst-free manner using microwave irradiation (MWI) at 360 W for 5-6 minutes . Another method involves the use of palladium and rhodium hydrogenation for the formation of various piperidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxide, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects against various diseases, including malaria and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials due to its unique chemical properties.
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Piperidine: A six-membered heterocycle widely used in pharmaceuticals.
Quinoline N-oxide: An oxidized derivative of quinoline with antimicrobial properties.
Uniqueness: 2-(Piperidin-1-yl)quinolin-8-ol is unique due to its combined structural features of quinoline and piperidine, which confer enhanced biological activities and chemical versatility. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31570-94-2 | |
Record name | 31570-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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